5-Hydroxy-7-methoxycoumarin
Description
5-Hydroxy-7-methoxycoumarin is a naturally occurring coumarin derivative characterized by a hydroxyl group at the C5 position and a methoxy group at C7 on its benzopyrone scaffold. It is isolated from plants such as Lobelia chinensis and is part of a broader class of coumarins known for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties . Structurally, it differs from simpler coumarins by the presence of these oxygenated substituents, which influence its solubility, reactivity, and interactions with biological targets.
Properties
IUPAC Name |
5-hydroxy-7-methoxychromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c1-13-6-4-8(11)7-2-3-10(12)14-9(7)5-6/h2-5,11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPPAWCQANCLZEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C=CC(=O)OC2=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20177622 | |
| Record name | 5-Hydroxy-7-methoxycoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20177622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23053-61-4 | |
| Record name | 5-Hydroxy-7-methoxycoumarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023053614 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxy-7-methoxycoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20177622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Methylation of 5,7-Dihydroxycoumarin
- Procedure: The most direct and commonly used method involves selective methylation of 5,7-dihydroxycoumarin using methyl iodide in the presence of a strong base such as sodium hydride (NaH) in a polar aprotic solvent like N,N-dimethylformamide (DMF).
- Reaction Conditions:
- Stage 1: 5,7-dihydroxycoumarin is treated with sodium hydride (60% dispersion in mineral oil) in DMF at ambient temperature for 0.5 hours to generate the phenolate anion.
- Stage 2: Methyl iodide is added dropwise, and the mixture is stirred for 12 hours at ambient temperature.
- Workup and Purification: After reaction completion, saturated aqueous ammonium chloride is added to quench the reaction. The mixture is evaporated, extracted with ethyl acetate, and purified by high-performance liquid chromatography (HPLC) using a water/acetonitrile mobile phase.
- Yield and Characterization: The isolated product is a white powder with characteristic IR and mass spectral data confirming the structure. The yield reported is approximately 181 mg from 1 g of starting material.
| Parameter | Details |
|---|---|
| Starting Material | 5,7-Dihydroxycoumarin (1.0 g) |
| Base | Sodium hydride (224.8 mg) |
| Solvent | N,N-Dimethylformamide (15 mL) |
| Methylating Agent | Methyl iodide (0.8 mg) |
| Temperature | Ambient (20 °C) |
| Reaction Time | 0.5 h (base treatment), 12 h (methylation) |
| Purification | HPLC (H2O/MeCN 75:25) |
| Yield | 181.1 mg (approx. 18%) |
Other Synthetic Approaches
- Acetylation and Substitution Reactions: Some patents describe preparation of hydroxycoumarin derivatives via acetyl chloride treatment and Friedel-Crafts type reactions involving aluminum chloride and sodium chloride at elevated temperatures (150–165 °C). These methods yield acetylated hydroxycoumarins, which can be further modified to methoxy derivatives.
- Note: These methods are more relevant for substituted coumarins and may require additional steps to achieve 5-Hydroxy-7-methoxycoumarin.
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Methylation of 5,7-dihydroxycoumarin | 5,7-Dihydroxycoumarin | NaH, Methyl iodide, DMF, ambient temp | ~18 | Direct, selective methylation | Moderate yield, long reaction time |
| Condensation of resorcinol and malic acid | Resorcinol, Malic acid | H2SO4, Nitrobenzene, 100–130 °C | ~45 (for 7-hydroxycoumarin) | Scalable, commercially feasible | Requires further methylation step |
| Acetylation and Friedel-Crafts | Hydroxycoumarin derivatives | Acetyl chloride, AlCl3, 150–165 °C | Not specified | Produces acetylated intermediates | Multi-step, harsh conditions |
- The methylation method using sodium hydride and methyl iodide in DMF is well-documented and provides a straightforward route to this compound with good purity after HPLC purification.
- The condensation method for 7-hydroxycoumarin is industrially relevant and can be adapted for coumarin derivatives, but requires subsequent methylation to introduce the methoxy group at position 7.
- Reaction conditions such as temperature, solvent choice, and reagent stoichiometry critically influence yield and purity.
- Purification by HPLC or recrystallization is essential to obtain analytically pure this compound.
- Alternative solvents and methylating agents may be explored to optimize yield and reduce reaction times.
The preparation of this compound is most efficiently achieved via selective methylation of 5,7-dihydroxycoumarin using sodium hydride and methyl iodide in DMF under ambient conditions, followed by chromatographic purification. Industrially, the synthesis of hydroxycoumarin precursors via acid-catalyzed condensation of resorcinol and malic acid provides a scalable route, which can be coupled with methylation steps to obtain the target compound. The choice of method depends on the scale, available starting materials, and desired purity. Further research into alternative methylation reagents and green solvents may enhance the sustainability and efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxy-7-methoxycoumarin undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form 5,8-dioxopsoralen under specific conditions .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and potassium superoxide in the presence of iron catalysts.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products: The major products formed from these reactions include various substituted coumarins and psoralens, which have significant biological activities .
Scientific Research Applications
Anti-inflammatory Properties
5-Hydroxy-7-methoxycoumarin exhibits notable anti-inflammatory effects. Research indicates that this compound can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.
Case Study: Inhibition of Inflammation
In a study involving RAW264.7 cells, treatment with this compound resulted in a concentration-dependent decrease in NO production. At a concentration of 0.6 mM, NO production was reduced by approximately 23.10% compared to LPS-treated controls. This suggests its potential as a therapeutic agent for inflammatory diseases such as dermatitis and arthritis .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various pathogens. Its structure allows it to interact with microbial cells effectively, leading to cell death or inhibition of growth.
Case Study: Antimicrobial Efficacy
In vitro studies have shown that this compound exhibits significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. The minimal inhibitory concentrations (MICs) ranged from 8 to 64 µg/ml against clinical strains, indicating its potential as a natural antimicrobial agent .
Anticancer Potential
Research into the anticancer properties of this compound has revealed its ability to induce apoptosis in cancer cells. The mechanism involves the modulation of various signaling pathways associated with cell survival and proliferation.
Case Study: Induction of Apoptosis
A study highlighted that treatment with coumarin derivatives, including this compound, led to increased expression of pro-apoptotic factors while decreasing anti-apoptotic proteins in cancer cell lines. This dual action suggests its viability as a candidate for cancer therapy .
Neuroprotective Effects
Emerging evidence points to the neuroprotective effects of this compound, particularly in the context of neuropathic pain management.
Case Study: Neuropathic Pain Relief
In an experimental model of vincristine-induced neuropathic pain, administration of this compound significantly reduced pain behaviors in rodents. The compound was found to inhibit phospholipase activity and block voltage-gated calcium channels, contributing to its analgesic effects .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 5-Hydroxy-7-methoxycoumarin involves its interaction with various molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and signaling pathways. For example, it has been shown to inhibit the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which play crucial roles in inflammation and cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of coumarins arises from variations in substituent groups. Below is a detailed comparison of 5-Hydroxy-7-methoxycoumarin with analogous coumarins, supported by experimental data and research findings.
Structural and Physicochemical Comparison
Research Findings and Implications
- Synthetic Pathways: this compound and its analogs are synthesized via Knoevenagel condensation or modifications of pre-existing coumarin scaffolds .
- Safety Profiles: Compounds like 5-Geranyloxy-7-methoxycoumarin are classified as non-hazardous, supporting their use in research settings .
- Structure-Activity Relationships : The presence of hydroxyl groups correlates with antioxidant activity, while methoxy groups enhance fluorescence properties .
Biological Activity
5-Hydroxy-7-methoxycoumarin (5-Hydroxy-7-MC) is a naturally occurring compound belonging to the coumarin family, characterized by its unique benzopyrone structure. This compound has garnered attention due to its diverse pharmacological properties, including anti-inflammatory , antioxidant , and potential anticancer activities. This article explores the biological activity of 5-Hydroxy-7-MC, backed by recent research findings, case studies, and data tables.
Chemical Structure and Properties
5-Hydroxy-7-MC features a hydroxyl group at the fifth position and a methoxy group at the seventh position of the coumarin ring. Its molecular formula is , which contributes to its solubility and bioavailability in biological systems.
1. Anti-inflammatory Effects
Research indicates that 5-Hydroxy-7-MC exhibits significant anti-inflammatory properties. A study demonstrated that it effectively inhibits nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. The compound reduced NO production by up to 23.1% at a concentration of 0.6 mM without cytotoxic effects, showcasing its potential for treating inflammatory diseases such as arthritis and psoriasis .
Table 1: Inhibition of Nitric Oxide Production by this compound
| Concentration (mM) | NO Production Inhibition (%) |
|---|---|
| 0.3 | 10.5 |
| 0.6 | 23.1 |
| 0.9 | 17.6 |
| 1.2 | 15.4 |
Additionally, the compound downregulates pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 by inhibiting the NF-κB signaling pathway, which plays a crucial role in inflammation .
2. Antioxidant Activity
The antioxidant capacity of 5-Hydroxy-7-MC has been evaluated using various assays, including DPPH radical scavenging tests. The compound demonstrated a notable ability to scavenge free radicals, indicating its potential as an antioxidant agent that can protect cells from oxidative stress .
3. Anticancer Potential
Emerging studies suggest that 5-Hydroxy-7-MC may possess anticancer properties. It has been observed to enhance melanin production, which could have implications for skin cancer therapies . Furthermore, structural modifications of coumarins have led to increased cytotoxicity against cancer cell lines, suggesting that derivatives of 5-Hydroxy-7-MC could be explored for their anticancer efficacy .
The biological activities of 5-Hydroxy-7-MC are largely attributed to its ability to modulate key signaling pathways:
- NF-κB Pathway: By inhibiting IκBα degradation, it prevents NF-κB activation, thereby reducing inflammation.
- MAPK Signaling: It affects ERK1/2 and JNK pathways but does not significantly alter p38 MAPK phosphorylation levels .
Case Studies
Case Study: Anti-inflammatory Activity in Animal Models
In a study involving animal models with induced inflammation, administration of 5-Hydroxy-7-MC resulted in significant reductions in inflammatory markers compared to control groups. This study supports the potential therapeutic application of this compound in managing chronic inflammatory conditions.
Q & A
Q. What spectroscopic and chromatographic methods are recommended for characterizing 5-hydroxy-7-methoxycoumarin?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use -NMR and -NMR to confirm substituent positions (e.g., hydroxyl and methoxy groups). Compare chemical shifts with databases like NIST Chemistry WebBook .
- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase C18 columns with UV detection (λ = 254–320 nm) for purity assessment. Fluorescent labeling (e.g., using coumarin derivatives as probes) enhances sensitivity .
- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in positive ion mode identifies molecular ions (e.g., [M+H]) and fragmentation patterns .
Q. How can researchers address solubility challenges in in vitro assays involving this compound?
Methodological Answer:
- Solvent Selection: Use dimethyl sulfoxide (DMSO) for stock solutions (e.g., 25 mg/mL) due to its high solubility. Dilute in aqueous buffers (e.g., PBS) while ensuring final DMSO concentrations ≤1% to avoid cellular toxicity .
- Surfactant Additives: For hydrophobic interactions, incorporate 0.1% Tween-80 or β-cyclodextrin to enhance solubility .
Advanced Research Questions
Q. How can contradictory data on this compound’s cytochrome P450 (CYP) inhibition be resolved?
Methodological Answer:
Q. What strategies optimize the synthetic yield of this compound?
Methodological Answer:
- Route Selection:
- Pechmann Condensation: React resorcinol derivatives with β-keto esters in acidic conditions (e.g., HSO) at 80–100°C. Monitor reaction progress via TLC .
- Microwave-Assisted Synthesis: Reduce reaction time (e.g., 30 minutes vs. 6 hours) while maintaining yields >85% by optimizing power (300–500 W) and solvent (e.g., ethanol) .
- Purification: Use silica gel column chromatography with gradient elution (hexane:ethyl acetate 8:2 to 6:4) to isolate the product .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
